2-Pentyl-4,6-bis(phenylmethoxy)-benzaldehyde
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Overview
Description
2-Pentyl-4,6-bis(phenylmethoxy)-benzaldehyde is an organic compound with the molecular formula C26H28O4 It is a derivative of benzaldehyde, featuring two phenylmethoxy groups and a pentyl chain attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyl-4,6-bis(phenylmethoxy)-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde, which undergoes a series of reactions to introduce the phenylmethoxy groups and the pentyl chain.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimization of Reaction Parameters: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Purification Techniques: Employing advanced purification techniques like distillation, crystallization, and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Pentyl-4,6-bis(phenylmethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenylmethoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
Oxidation: The major product is 2-Pentyl-4,6-bis(phenylmethoxy)-benzoic acid.
Reduction: The major product is 2-Pentyl-4,6-bis(phenylmethoxy)-benzyl alcohol.
Substitution: The products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
2-Pentyl-4,6-bis(phenylmethoxy)-benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential effects and applications.
Mechanism of Action
The mechanism of action of 2-Pentyl-4,6-bis(phenylmethoxy)-benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various biological effects. The exact pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Pentyl-4,6-bis(phenylmethoxy)-benzoic acid: A closely related compound with a carboxylic acid group instead of an aldehyde group.
2-Pentyl-4,6-bis(phenylmethoxy)-benzyl alcohol: A similar compound with an alcohol group in place of the aldehyde group.
Uniqueness
2-Pentyl-4,6-bis(phenylmethoxy)-benzaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenylmethoxy groups and a pentyl chain attached to the benzene ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-pentyl-4,6-bis(phenylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O3/c1-2-3-6-15-23-16-24(28-19-21-11-7-4-8-12-21)17-26(25(23)18-27)29-20-22-13-9-5-10-14-22/h4-5,7-14,16-18H,2-3,6,15,19-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWMFRRWHNHQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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